molecular formula C9H18N4 B1471927 (1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1549276-27-8

(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1471927
CAS RN: 1549276-27-8
M. Wt: 182.27 g/mol
InChI Key: KREVORSEDYJVBI-UHFFFAOYSA-N
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Description

“(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It appears to contain an amine group (-NH2) and a 1,2,3-triazole ring, which is a type of heterocyclic compound . The “2-ethylbutyl” part suggests the presence of an alkyl chain, which is a common feature in many organic compounds .


Molecular Structure Analysis

Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen . In this case, it is a primary amine as there is one carbon-containing group attached to the nitrogen of the amine.


Chemical Reactions Analysis

Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form ammonium salts . The 1,2,3-triazole ring is also known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, can engage in hydrogen bonding, making them more polar and often giving them higher boiling points than similarly sized molecules that don’t contain nitrogen .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process and Structural Analysis: N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound similar to the queried chemical, was synthesized using a 1,3-dipolar cycloaddition reaction. The product's structure was confirmed through NMR spectroscopy, Elemental Analysis, and MS data, indicating the potential for versatile synthesis methods for related compounds (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

Biomedical Research

  • Antimicrobial Activities: A study on quinoline derivatives carrying a 1,2,3-triazole moiety, which are structurally related to the queried chemical, revealed that these compounds demonstrate moderate to very good antibacterial and antifungal activities against pathogenic strains, suggesting the potential antimicrobial applications of similar compounds (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
  • Anticancer Properties: Another study focused on indole and substituted triazole combinations, similar to the queried compound, synthesized a library of derivatives that exhibited potent growth inhibitory action against human cancer cell lines. This indicates the potential of similar compounds in developing anticancer therapies (Naveen Panathur et al., 2013).

Chemical and Catalytic Applications

  • Catalytic Activity in Organic Synthesis: Novel ruthenium complexes bearing NNN click-based ligands, including 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N-(pyridin-2-ylmethyl)methanamine, showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes, suggesting that similar triazolyl methanamines could be effective catalysts in organic synthesis (Roberto Sole et al., 2019).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. For example, many amines are irritants and can cause damage if they come into contact with the skin or eyes .

properties

IUPAC Name

[1-(2-ethylbutyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-3-8(4-2)6-13-7-9(5-10)11-12-13/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREVORSEDYJVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1C=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine

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